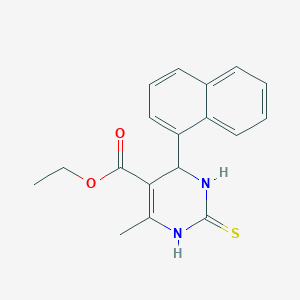
2-Methyl-2-(Phenylsulfanyl)Propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(Phenylsulfanyl)Propanal (2M2PSP) is an organosulfur compound that is increasingly being studied for its potential applications in the field of scientific research. 2M2PSP is an alkyl-substituted sulfanylpropionaldehyde, and is a member of the class of organosulfur compounds known as sulfanylaldehydes. Its structure consists of a benzene ring with a methyl and a sulfanyl group attached to it. Its molecular formula is C9H10O2S.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Methyl-2-(Phenylsulfanyl)Propanal Applications
2-Methyl-2-(Phenylsulfanyl)Propanal is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Synthesis of Benzothiophenes and Benzoselenophenes: In organic chemistry, 2-Methyl-2-(Phenylsulfanyl)Propanal is utilized in the photoredox-catalyzed cascade annulation process. This method allows for the synthesis of benzothiophenes and benzoselenophenes, compounds that are significant in the development of pharmaceuticals and materials science due to their unique chemical properties .
Drug Development: The compound has shown potential in medical research , particularly in drug development. It has been identified to possess anti-cancer activity , suggesting its use as a potential treatment for cancer. This application is crucial as it opens up new avenues for therapeutic interventions.
Environmental Research: In environmental research, 2-Methyl-2-(Phenylsulfanyl)Propanal serves as a reference standard for pharmaceutical testing. Its role is critical in ensuring the accuracy of environmental monitoring and the development of environmental safety standards .
Industrial Applications: The industrial uses of 2-Methyl-2-(Phenylsulfanyl)Propanal include its role in thermophysical and thermochemical studies . The compound’s properties are essential for understanding phase change data and for the development of materials with specific thermal characteristics .
Cell Biology: In cell biology, this compound is used in pharmaceutical testing to ensure the quality and consistency of cell biology research, contributing to the reliability of experimental results .
Genomics Research: 2-Methyl-2-(Phenylsulfanyl)Propanal is involved in genomics research where it may be used in the preparation of samples or as a part of the reagents required for genetic analysis and manipulation .
Proteomics: Similarly, in proteomics, the compound is used for high-quality reference standards which are vital for accurate proteomic analysis. This ensures that protein studies, which are fundamental to understanding biological processes and disease mechanisms, are precise and reliable .
Analytical Chemistry: Lastly, in analytical chemistry, 2-Methyl-2-(Phenylsulfanyl)Propanal is important for chromatography and mass spectrometry . These techniques are pivotal for the identification and quantification of chemicals within a sample, and the compound aids in the calibration and validation of these analytical methods .
Eigenschaften
IUPAC Name |
2-methyl-2-phenylsulfanylpropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJAXFYFRGJCCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)SC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377672 |
Source


|
| Record name | 2-Methyl-2-(Phenylsulfanyl)Propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(Phenylsulfanyl)Propanal | |
CAS RN |
63996-66-7 |
Source


|
| Record name | 2-Methyl-2-(Phenylsulfanyl)Propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)




![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)




